molecular formula C21H28FN3O B4035705 1-[2-(1-azocanyl)-3-pyridinyl]-N-(4-fluoro-3-methoxybenzyl)methanamine

1-[2-(1-azocanyl)-3-pyridinyl]-N-(4-fluoro-3-methoxybenzyl)methanamine

Cat. No.: B4035705
M. Wt: 357.5 g/mol
InChI Key: MJINNWWDHDQIIT-UHFFFAOYSA-N
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Description

1-[2-(1-azocanyl)-3-pyridinyl]-N-(4-fluoro-3-methoxybenzyl)methanamine is a useful research compound. Its molecular formula is C21H28FN3O and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.22164069 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Synthesis and Enantiomeric Applications

Chiral synthesis of enantiomers using derivatives of this compound showcases its application in the creation of both enantiomers of specific molecular structures, indicating its utility in the development of substances with potential pharmaceutical applications (Takano, Moriya, & Ogasawara, 1992).

Radiosynthesis for PET Tracers

The compound's derivatives exhibit selectivity and affinity in the development of PET tracer compounds, highlighting its role in neuroimaging and the study of receptor binding in brain research (Yongxian, 2003).

Herbicide Development

Its derivatives have been synthesized for the development of herbicides, underlining its potential in agricultural chemical research and the synthesis of novel compounds with herbicidal activity (Qi-sun, 2005).

Anticonvulsant Agents

A series of novel Schiff bases of this compound and its analogs have shown anticonvulsant activity, suggesting their importance in the research of treatments for seizure disorders (Pandey & Srivastava, 2011).

Fluorescent Probes for Biological Studies

Derivatives of this compound have been used to develop fluorescent probes for detecting biological molecules, demonstrating its utility in biochemical and cellular studies (Wang et al., 2018).

Properties

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-1-(4-fluoro-3-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O/c1-26-20-14-17(9-10-19(20)22)15-23-16-18-8-7-11-24-21(18)25-12-5-3-2-4-6-13-25/h7-11,14,23H,2-6,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJINNWWDHDQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=C(N=CC=C2)N3CCCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.